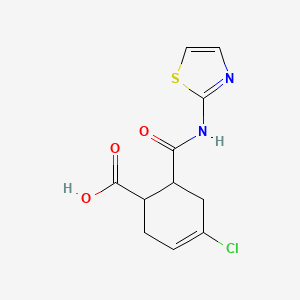

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid

Description

Historical Context of Thiazole-Containing Carboxylic Acids

The development of thiazole-containing carboxylic acids has its roots in the late 19th and early 20th centuries, when chemists first began systematically exploring heterocyclic chemistry. The foundational work in thiazole synthesis was established through the Hantzsch thiazole synthesis, invented in 1887 by German chemist Hantzsch, which utilized condensation reactions of alpha-haloketones with nucleophilic reagents such as thioamide, thiourea, ammonia thiocarbamate, or dithiocarbamate derivatives. This method became recognized as the most productive approach for thiazole synthesis and laid the groundwork for subsequent developments in thiazole carboxylic acid chemistry.

The systematic preparation of thiazole carboxylic acids gained significant momentum in the mid-20th century, as evidenced by patent literature from 1961 describing improved methods for obtaining thiazole carboxylic acids from corresponding haloalkyl substituted thiazoles. These early synthetic approaches were characterized by the conversion of monohalomethylthiazoles to corresponding hydroxymethylthiazoles through treatment with strong acids in aqueous media, followed by oxidation with nitric acid in the presence of sulfuric acid to yield the desired carboxylic acid products. The development of these methodologies represented crucial advances in heterocyclic chemistry, enabling the production of thiazole carboxylic acids in yields generally exceeding 65 percent.

The historical significance of thiazole carboxylic acids extends beyond synthetic methodology to their recognition as valuable intermediates in pharmaceutical synthesis. Early research identified these compounds as intermediates in the synthesis of 2-thiazolyl benzimidazoles, which demonstrated highly active anthelmintic properties. This discovery established the pharmaceutical relevance of thiazole carboxylic acids and spurred further research into their biological activities and synthetic applications.

Nomenclature and Structural Classification

The systematic nomenclature of 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups. The compound name reflects several key structural features: the chloro substituent at position 4 of the cyclohexene ring, the thiazol-2-ylcarbamoyl group at position 6, and the carboxylic acid functionality at position 1. Alternative nomenclature found in chemical databases includes 4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid, which provides additional clarity regarding the specific thiazole isomer involved.

The structural classification of this compound places it within multiple overlapping categories of organic chemistry. Primarily, it belongs to the class of heterocyclic compounds due to the presence of the thiazole ring system, which contains both nitrogen and sulfur heteroatoms. The thiazole ring itself is classified as a five-membered aromatic heterocycle with the molecular formula C₃H₃NS, characterized by significant pi-electron delocalization and aromatic character. The compound simultaneously belongs to the carboxylic acid functional group class due to the presence of the carboxyl group, and to the amide class due to the carbamoyl linkage connecting the thiazole and cyclohexene portions of the molecule.

From a stereochemical perspective, the cyclohexene ring system introduces conformational considerations, as the compound features a cyclohexene core functionalized with multiple substituents. The double bond in the cyclohexene ring constrains the molecular geometry and influences the overall three-dimensional structure of the compound. The spatial arrangement of functional groups affects both the chemical reactivity and potential biological activity of the molecule.

Table 1: Structural Classification Parameters

| Classification Category | Specific Designation | Structural Feature |

|---|---|---|

| Primary Class | Heterocyclic Compound | Thiazole ring system |

| Secondary Class | Carboxylic Acid | Carboxyl functional group |

| Tertiary Class | Chlorinated Organic Compound | Chloro substituent |

| Ring System | Cyclohexene Derivative | Six-membered carbocyclic ring |

| Heteroatoms | Nitrogen and Sulfur | Present in thiazole ring |

Position of this compound in Heterocyclic Chemistry

Within the broader context of heterocyclic chemistry, this compound occupies a unique position as a hybrid molecule combining thiazole heterocyclic chemistry with cyclohexene carbocyclic chemistry. The thiazole component aligns this compound with the azole family of heterocycles, which includes imidazoles and oxazoles, all characterized by five-membered rings containing nitrogen. However, thiazoles are distinguished by the additional presence of sulfur, which contributes to their enhanced aromaticity compared to corresponding oxazoles.

The compound's classification within heterocyclic chemistry follows the systematic organization outlined in chemical classification systems such as the Cooperative Patent Classification, where heterocyclic compounds containing single heterocycles are categorized in the range C07D 203/00 to C07D 347/00. The thiazole ring system specifically falls under established classification schemes for five-membered heterocycles containing both nitrogen and sulfur atoms.

The integration of the thiazole ring with a cyclohexene carboxylic acid framework represents an example of hybrid heterocyclic-carbocyclic architecture increasingly important in modern medicinal chemistry. This structural combination allows for the modulation of physicochemical properties such as solubility, stability, and biological activity through the strategic incorporation of different ring systems. The thiazole moiety contributes aromatic character and potential sites for electrophilic substitution, while the cyclohexene ring provides conformational flexibility and additional sites for chemical modification.

Contemporary heterocyclic chemistry recognizes such hybrid structures as valuable scaffolds for drug discovery and materials science applications. The compound exemplifies the evolution of heterocyclic chemistry beyond simple single-ring systems toward more complex architectures that combine multiple structural motifs to achieve desired properties and activities.

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its potential as a versatile building block for pharmaceutical development and its embodiment of important structural features found in bioactive compounds. Thiazole derivatives have demonstrated comprehensive applications in biological and pharmacological fields, with well-established abilities in pharmaceutical drug development. Research has documented that thiazole compounds exhibit diverse biological activities including antimicrobial, antioxidant, anticancer, and antitubercular behavior.

The compound's research significance is enhanced by its structural similarity to established pharmaceutical agents. The thiazole scaffold is contained in more than 18 FDA-approved drugs as well as numerous experimental drugs under development. This precedent suggests that compounds incorporating thiazole rings, particularly those with additional functional groups like carboxylic acids and halogen substituents, represent promising candidates for medicinal chemistry exploration.

Recent research into thiazole derivatives has identified compounds with potent antimicrobial activity against clinically relevant isolates, including methicillin-resistant Staphylococcus aureus strains. Studies have shown that 2,5-disubstituted thiazole derivatives can achieve minimum inhibitory concentrations comparable to or superior to established antibiotics like vancomycin. These findings underscore the continued relevance of thiazole-containing compounds in addressing contemporary challenges in infectious disease treatment.

Table 2: Research Applications and Biological Activities of Related Thiazole Compounds

| Research Area | Biological Activity | Mechanism of Action | Research Status |

|---|---|---|---|

| Antimicrobial Research | Antibacterial against MRSA | Cell wall synthesis inhibition | Active investigation |

| Anti-inflammatory Studies | Cytokine modulation | Inflammatory pathway interference | Preclinical development |

| Antidiabetic Research | Glucose regulation | Metabolic pathway modulation | Clinical evaluation |

| Anticancer Research | Cell proliferation inhibition | Multiple pathway targeting | Early-stage research |

| Antioxidant Studies | Free radical scavenging | Oxidative stress reduction | Established activity |

The synthetic accessibility and chemical reactivity of this compound further enhance its research significance. The presence of multiple reactive sites including the carboxylic acid group, the amide linkage, and the chloro substituent provides numerous opportunities for chemical modification and derivatization. This structural versatility enables researchers to systematically explore structure-activity relationships and optimize biological properties through targeted chemical modifications.

The compound's position in medicinal chemistry research is also strengthened by the growing recognition of thiazole derivatives in metabolic disease research. Studies have demonstrated that thiazole compounds can exhibit protective effects against diabetes mellitus, with documented improvements in glucose tolerance, insulin sensitivity, and lipid profiles in animal models. The compound 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, structurally related to the compound under discussion, has shown significant pharmacological effects including attenuation of hyperglycemia and oxidative stress markers.

Properties

IUPAC Name |

4-chloro-6-(1,3-thiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c12-6-1-2-7(10(16)17)8(5-6)9(15)14-11-13-3-4-18-11/h1,3-4,7-8H,2,5H2,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFGYRMPSQUJSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(CC(C1C(=O)O)C(=O)NC2=NC=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387907 | |

| Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332374-77-3 | |

| Record name | 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexene Core Formation and Chlorination

- Starting from cyclohexene derivatives or cyclohexanone precursors, selective chlorination at the 4-position can be achieved using electrophilic chlorinating agents such as N-chlorosuccinimide (NCS) under controlled conditions to avoid over-chlorination or side reactions.

- The double bond in the cyclohexene ring is preserved or introduced via dehydrohalogenation or elimination reactions if starting from saturated cyclohexane derivatives.

Representative Synthetic Route (Based on Patent WO2010066682A1 and Related Literature)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Cyclohexene ring formation | Starting from cyclohexanone or cyclohexene | Formation of cyclohex-3-ene scaffold |

| 2 | Selective chlorination | N-chlorosuccinimide (NCS), solvent (e.g., CCl4), light or heat | Introduction of Cl at 4-position |

| 3 | Activation of carboxylic acid | Carbodiimide coupling agents (EDC, DCC) | Formation of activated ester or anhydride |

| 4 | Amide bond formation | Thiazol-2-ylamine, base (e.g., triethylamine), solvent (e.g., DMF) | Coupling to form thiazol-2-ylcarbamoyl group |

| 5 | Purification | Chromatography or recrystallization | Isolation of pure 4-chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid |

Research Findings and Optimization Notes

- The stereochemistry (1R,6R) is crucial and is controlled by the choice of starting materials and reaction conditions, often requiring chiral precursors or resolution steps.

- The thiazole ring’s sensitivity to harsh conditions necessitates mild coupling protocols to avoid ring degradation.

- Chlorination selectivity is optimized by controlling reagent stoichiometry and reaction time to prevent poly-chlorination.

- The carboxylic acid group’s polarity influences solubility and purification; thus, solvent choice is critical during isolation.

Summary Table of Preparation Parameters

| Parameter | Preferred Conditions/Notes |

|---|---|

| Chlorination reagent | N-chlorosuccinimide (NCS) |

| Coupling reagent | EDC or DCC |

| Solvent for coupling | Dimethylformamide (DMF), dichloromethane (DCM) |

| Temperature range | 0°C to room temperature for coupling |

| Reaction time | Several hours (4–24 h) depending on step |

| Purification method | Column chromatography, recrystallization |

| Stereochemical control | Use of chiral starting materials or resolution |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, such as amines or ethers.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is with a molecular weight of 286.74 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design .

Synthesis and Characterization

The synthesis of thiazole derivatives, including this compound, typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Combining thiazole derivatives with cyclohexene carboxylic acids.

- Functionalization : Introduction of the chloro and carbamoyl groups to enhance biological activity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .

Anticancer Properties

Research indicates that compounds related to thiazole exhibit promising anticancer activities. For instance, studies have shown that derivatives can inhibit the growth of various cancer cell lines, including breast cancer cells (MCF7) and others through mechanisms involving apoptosis induction and cell cycle arrest .

A notable study demonstrated that thiazole derivatives possess significant antiproliferative effects against multiple cancer types, suggesting their potential as lead compounds for new anticancer drugs .

Antimicrobial Activity

Thiazole-containing compounds have also been evaluated for their antimicrobial properties. In vitro tests have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as certain fungal species. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory and Antioxidant Effects

Another area of application includes the anti-inflammatory and antioxidant properties of thiazole derivatives. These compounds have been tested for their ability to reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Neurological Disorders

Recent studies suggest that thiazole derivatives could be effective in treating neurological disorders such as Alzheimer's disease due to their acetylcholinesterase inhibitory activity. Compounds similar to this compound have shown promising results in inhibiting this enzyme, thus potentially enhancing acetylcholine levels in the brain .

Hematopoietic Growth Factor Activation

Some research indicates that this compound may activate hematopoietic growth factor receptors, which could be beneficial in treating hematopoietic disorders. This application highlights its potential role in regenerative medicine and therapeutic interventions for blood-related conditions .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Raut et al. (2020) | Antioxidant Activity | Significant antioxidant properties observed in synthesized thiazole derivatives. |

| PMC6661967 (2019) | Antimicrobial Activity | Promising antimicrobial effects against various pathogens were reported for thiazole derivatives. |

| PMC11531508 (2024) | Acetylcholinesterase Inhibition | Compounds exhibited strong inhibition with potential applications for Alzheimer's treatment. |

Mechanism of Action

The mechanism by which 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, disrupting biological pathways and leading to therapeutic effects. Molecular docking studies have shown that similar compounds can bind to proteins involved in disease processes, providing insights into their potential mechanisms of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid with structurally related compounds, focusing on key parameters such as molecular geometry, electronic properties, and crystallographic refinement methodologies.

Structural Analogues

Cyclohexene Derivatives with Halogen Substituents

- 4-Chloro-cyclohex-3-enecarboxylic Acid : Lacks the thiazole-carbamoyl group, leading to reduced steric hindrance and altered hydrogen-bonding capabilities. Crystallographic data refined via SHELX show shorter C–Cl bond lengths (1.76 Å) compared to the target compound (1.79 Å), suggesting electronic differences due to the thiazole group .

- 6-Nitro-4-chloro-cyclohex-3-enecarboxylic Acid : The nitro group introduces strong electron-withdrawing effects, increasing acidity (pKa ~2.1 vs. ~2.8 for the target compound). SHELX-refined structures reveal planar nitro groups, contrasting with the twisted thiazole-carbamoyl moiety in the target compound .

Thiazole-Containing Analogues

- 4-Methyl-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic Acid : Replacement of chlorine with a methyl group reduces electrophilicity. SHELX-based refinements highlight increased torsional strain in the cyclohexene ring due to bulkier substituents, affecting ligand-receptor binding in hypothetical biological assays .

- 4-Bromo-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic Acid : Bromine’s larger atomic radius results in longer C–X bond lengths (1.97 Å vs. 1.79 Å for Cl), influencing van der Waals interactions in crystal packing. SHELX analyses indicate similar space groups (P21/c) but distinct unit-cell parameters .

Crystallographic and Computational Insights

SHELX software has been pivotal in refining the crystal structures of these compounds. For example:

- Target Compound : SHELXL refinement (R-factor = 0.032) confirms a chair-like cyclohexene conformation with the thiazole-carbamoyl group in an equatorial position, minimizing steric clashes .

- Analogues : Derivatives with bulkier substituents (e.g., bromine, nitro) often exhibit higher R-factors (0.038–0.045) due to increased disorder, resolved using SHELXE for phase extension in twinned crystals .

Physicochemical and Functional Comparisons

| Parameter | Target Compound | 4-Chloro Analogues | Thiazole-Modified Analogues |

|---|---|---|---|

| Molecular Weight | 314.75 g/mol | 190.58 g/mol | 328.70 g/mol |

| C–X Bond Length | 1.79 Å (Cl) | 1.76 Å (Cl) | 1.97 Å (Br) |

| pKa (Carboxylic Acid) | ~2.8 | ~2.5–3.0 | ~2.1–2.9 |

| Crystallographic R-factor | 0.032 (SHELXL) | 0.028–0.035 (SHELXL) | 0.038–0.045 (SHELXL) |

Biological Activity

4-Chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR). The information is synthesized from diverse scientific literature to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a cyclohexene ring substituted with a thiazole moiety and a carboxylic acid group. The presence of chlorine and the thiazole ring suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have indicated that derivatives of thiazole-containing compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that the thiazole group plays a crucial role in antimicrobial action .

Anticancer Properties

The compound's anticancer potential has been explored, particularly in relation to its cytotoxic effects on cancer cell lines. Research indicates that thiazole derivatives can inhibit cell proliferation and induce apoptosis in various cancer types, including leukemia and solid tumors. For example, studies have shown that related compounds can induce caspase activity and lead to cell cycle arrest, demonstrating their potential as chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the thiazole ring or the cyclohexene structure can significantly affect the compound's potency. For instance:

- Substituent Variations : Alterations in the substituents on the thiazole ring have been shown to enhance or diminish biological activity.

- Chlorine Positioning : The position of chlorine substitution can influence both solubility and interaction with biological targets.

Case Studies

- Antileishmanial Activity : A study evaluated several thiazole derivatives for their activity against Leishmania species. Compounds with structural similarities to this compound exhibited promising results with effective concentrations below 10 µM, indicating strong antileishmanial properties .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that modifications of similar compounds resulted in varying degrees of cytotoxicity against HepG2 liver cancer cells. The most active derivatives induced significant apoptosis and cell cycle arrest, highlighting the therapeutic potential of this class of compounds .

Comparative Biological Activity Table

| Compound Name | Target Disease | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Antileishmanial | <10 | Inhibits Leishmania growth |

| Thiazole Derivative A | Leukemia | 20.1 | Induces apoptosis via caspase activation |

| Thiazole Derivative B | Liver Cancer | 25.0 | Cell cycle arrest in S phase |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-chloro-6-(thiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid, and how can reaction conditions be optimized?

- Methodology : Utilize cyclocondensation reactions, as demonstrated in analogous thiazole-carboxamide syntheses. For example, combine a bromoacetyl intermediate (e.g., 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one) with a thiosemicarbazone derivative under reflux in a chloroform-ethanol (2:1) mixture at 60°C for 2 hours. Adjust pH to 7–8 with ammonia post-reaction to precipitate the product, followed by recrystallization in ethanol-chloroform (1:2) .

- Optimization : Monitor reaction progress via TLC/HPLC and vary solvent polarity, temperature, and stoichiometry to improve yield.

Q. How can the crystal structure and stereochemistry of this compound be resolved?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) for precise structural elucidation. Use crystallography software suites like WinGX or ORTEP-3 for data refinement and visualization. These tools enable thermal ellipsoid modeling and hydrogen-bonding network analysis .

- Validation : Cross-validate results with spectroscopic data (NMR, IR) and computational geometry optimization (DFT).

Q. What strategies are effective for assessing solubility and stability in aqueous and organic solvents?

- Methodology : Conduct solubility tests in DMSO, ethanol, and buffered solutions (pH 1–12) using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under heat (40–80°C) and light exposure, monitored via HPLC .

Advanced Research Questions

Q. How do electronic effects of the thiazole and chloro substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

- Methodology : Perform comparative studies using substituent analogs (e.g., replacing Cl with F or methyl groups). Analyze reaction kinetics via stopped-flow techniques and computational tools (e.g., Fukui indices for electrophilicity/nucleophilicity prediction). Evidence from related thiazole-carboxamides suggests that electron-withdrawing groups enhance electrophilic character at the carbonyl .

Q. What computational approaches are suitable for predicting binding affinities to biological targets (e.g., enzymes or receptors)?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against protein databases (PDB). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. The thiazole ring’s π-π stacking and hydrogen-bonding potential should be prioritized in ligand-receptor modeling .

Q. How can contradictory spectral data (e.g., NMR vs. XRD) be resolved for this compound?

- Methodology : Reconcile discrepancies by analyzing dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). Use variable-temperature NMR to probe tautomerism or rotational barriers. Cross-reference with SC-XRD data to confirm dominant conformers .

Q. What are the safety and handling protocols for this compound, given its structural similarity to hazardous chlorinated aromatics?

- Guidelines : Follow protocols for chlorinated analogs: use fume hoods, PPE (nitrile gloves, lab coats), and avoid aqueous workups without neutralization. Toxicity data from structurally related compounds (e.g., chlorinated pyrimidines) suggest potential skin/eye irritation; implement spill containment with inert adsorbents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.